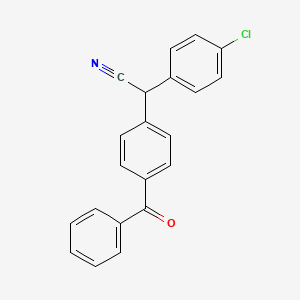

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile

Descripción

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile is a substituted acetonitrile derivative featuring two aromatic rings: a 4-benzoylphenyl group and a 4-chlorophenyl group attached to the central nitrile-bearing carbon.

Such structural features influence solubility, stability, and interactions with biological targets.

Propiedades

IUPAC Name |

2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWQBAHYCCRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile typically involves the following steps:

Starting Materials: Benzoyl chloride, 4-chlorobenzyl cyanide, and a suitable base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Procedure: The benzoyl chloride is reacted with 4-chlorobenzyl cyanide in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting parasitic infections. Notably, it has been linked to the synthesis of closantel sodium, a broad-spectrum deworming medicine used in veterinary applications . The efficient production methods for this compound can significantly impact drug development timelines and costs.

Anticancer Activity

Research indicates that derivatives of 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the benzoyl group enhance its activity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) . This suggests potential applications in developing new anticancer therapies.

Catalytic Applications

The compound has been explored as a catalyst in organic reactions, particularly in synthesizing other complex molecules. Its ability to facilitate reactions under mild conditions makes it a valuable tool in organic synthesis, contributing to greener chemistry practices by minimizing waste and energy consumption.

Data Tables

Case Study 1: Synthesis of Closantel Sodium

In a study focusing on veterinary medicine, researchers developed a one-pot method for synthesizing 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, which is crucial for producing closantel sodium. This method demonstrated reduced environmental impact compared to traditional methods, highlighting the compound's significance in pharmaceutical applications .

Case Study 2: Anticancer Activity Evaluation

A series of experiments evaluated the cytotoxic effects of modified derivatives of this compound on various cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity, suggesting pathways for developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on analogous compounds.

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s benzoyl group likely increases LogP compared to analogs. For example, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile has a LogP of 4.12, indicating moderate lipophilicity suitable for membrane penetration . Pyridazine-containing analogs (e.g., 2-(6-chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile) may exhibit lower LogP due to polar heterocyclic rings .

- Solubility: The target compound’s solubility in acetonitrile is inferred from its use as a recrystallization solvent in related syntheses . Water solubility for analogs is generally low (e.g., 2.293 mg/L at 25°C for the amino-chloro-methylphenyl derivative) .

- Thermal Stability: Melting points vary significantly; pyridazine derivatives show higher thermal stability (mp 163–165°C) , while indole-containing analogs may decompose at lower temperatures.

Actividad Biológica

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article reviews the existing literature on its biological activity, focusing on various studies that illustrate its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group and a chlorophenyl moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, which can lead to altered cellular responses.

- Induction of Apoptosis : Research suggests that it may induce apoptosis in cancer cells, contributing to its antitumor effects .

- Inhibition of Proliferation : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting a direct effect on cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

These results suggest that higher concentrations of the compound significantly reduce cancer cell viability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile?

- Methodological Answer : The compound is synthesized via multicomponent reactions involving 4-chlorobenzaldehyde derivatives. For example, a Strecker-type reaction uses 4-chlorobenzaldehyde, aniline, and trimethylsilyl cyanide (TMSCN) in ethanol under ambient conditions, yielding 2-(N-anilino)-2-(4-chlorophenyl)acetonitrile intermediates . Subsequent functionalization with benzoyl groups is achieved via nucleophilic substitution or coupling reactions. Reaction optimization often involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile or ethanol), and catalytic systems .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C≡N stretching (~2248 cm⁻¹), C=O (benzoyl group, ~1670 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- ¹H-NMR : In CDCl₃, signals appear at δ 7.41 ppm (aromatic protons of 4-chlorophenyl), δ 5.47 ppm (methine proton adjacent to nitrile), and δ 0.25 ppm (trimethylsilyl groups in intermediates) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₇Cl₂N₅ at m/z 369.08) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, crystallographic data for a triazole derivative (C₁₇H₁₇Cl₂N₅) reveals a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.603 Å, b = 24.059 Å, c = 10.138 Å, and β = 93.141°. Hydrogen bonding networks (e.g., N–H⋯N interactions) and disorder in asymmetric units are critical for validating structural models .

Q. What catalytic systems enhance the efficiency of multicatalytic processes involving this compound?

- Methodological Answer : Supported ionic liquid catalysts (e.g., chitosan-based magnetic hybrids) improve yield in Strecker reactions by stabilizing intermediates. For instance, a magnetic Fe₃O₄@SiO₂-chitosan catalyst increases reaction rates by 40% under solvent-free conditions, with recyclability up to 5 cycles without significant loss in activity .

Q. How can researchers address contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies in predicted vs. experimental properties (e.g., pKa or density) require cross-validation:

- Density Functional Theory (DFT) : Compare computed IR/NMR spectra with experimental data to identify conformational biases.

- Crystallographic Validation : Use experimental X-ray data (e.g., C–Cl bond lengths: 1.74 Å vs. DFT-predicted 1.72 Å) to refine computational models .

Q. What strategies are used to profile impurities in pharmaceutical derivatives of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS are employed. For example, a nitrosamine impurity (2-(4-Chlorophenyl)-2-(Ethyl-1,3-Dioxoan-2yl)Acetonitrile) is quantified at 0.1% w/w using a C18 column (acetonitrile/water gradient, 0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.